Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The presence of the indole moiety further enhances its potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This can be achieved through enantioselective construction or desymmetrization processes starting from achiral tropinone derivatives . The indole moiety is then introduced through a series of coupling reactions, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: Both the indole and bicyclic moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the bicyclic structure can yield different tropane derivatives.
Scientific Research Applications
Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- 3-Benzylamino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Uniqueness
Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate stands out due to the presence of both the indole and bicyclic moieties, which confer unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C23H28N2O4 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-5-28-21(26)20-19(17-8-6-7-9-18(17)24-20)14-12-15-10-11-16(13-14)25(15)22(27)29-23(2,3)4/h6-9,12,15-16,24H,5,10-11,13H2,1-4H3 |
InChI Key |
SVEPBKCRLCGCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4CCC(C3)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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